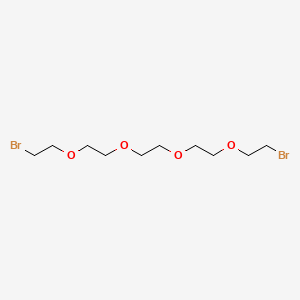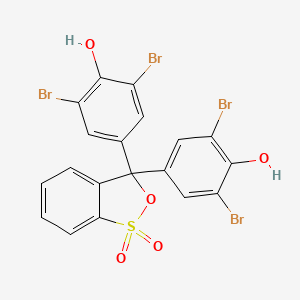
苯菌灵
概述
描述
Benalaxyl is a phenylamide fungicide widely used to control Oomycetes, particularly fungi of the family Peronosporaceae, Phythophthora plasmopara, and Pythium species . It is known for its systemic action and is used in various crops such as grapes, tomatoes, hops, lettuce, peppers, potatoes, tobacco, onions, strawberries, sunflowers, soybeans, turf, ornamentals, and flowers . Benalaxyl acts by inhibiting RNA polymerization (polymerase complex I) .
科学研究应用
Benalaxyl has a wide range of applications in scientific research:
作用机制
Target of Action
Benalaxyl, a phenylamide fungicide, primarily targets the mycelial growth of fungi and the germination of zoospores . It is particularly effective against Oomycetes, a group of organisms that includes major plant pathogens .
Mode of Action
Benalaxyl operates by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA (rRNA) in fungi . By blocking this enzyme, Benalaxyl disrupts the production of proteins essential for fungal growth and reproduction, thereby inhibiting the mycelial growth of fungi and the germination of zoospores .
Biochemical Pathways
The primary biochemical pathway affected by Benalaxyl is the synthesis of rRNA, a critical component of the protein synthesis machinery in cells . By inhibiting RNA polymerase I, Benalaxyl disrupts this pathway, leading to a decrease in protein production and ultimately inhibiting the growth and reproduction of the fungi .
Pharmacokinetics
Benalaxyl is characterized by a low aqueous solubility and is quite volatile . It is non-mobile, moderately persistent in soil systems but may be persistent in water systems . These properties influence its distribution and persistence in the environment, as well as its bioavailability to target organisms .
Result of Action
The primary result of Benalaxyl’s action is the inhibition of fungal growth and reproduction. This is achieved by disrupting protein synthesis, which is essential for the growth and reproduction of fungi . As a result, Benalaxyl effectively controls diseases caused by Oomycetes, such as downy mildew and late blight .
Action Environment
The action of Benalaxyl can be influenced by various environmental factors. Its low aqueous solubility and volatility suggest that it can be easily transported in the environment, potentially affecting non-target organisms . Moreover, its persistence in soil and water systems indicates that it can remain active for extended periods, thereby prolonging its effects . .
生化分析
Biochemical Properties
It is known that Benalaxyl is rapidly metabolized and excreted in rats . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of Benalaxyl are largely related to its fungicidal properties. By inhibiting the growth of fungi and the germination of zoospores, Benalaxyl can influence cell function in these organisms
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Benalaxyl is rapidly metabolized and excreted in rats , suggesting that its effects may be short-lived. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It is known that Benalaxyl is rapidly metabolized and excreted in rats , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benalaxyl involves the reaction of 2,6-dimethylphenylamine with phenylacetyl chloride to form N-(2,6-dimethylphenyl)-N-phenylacetylamine. This intermediate is then reacted with methyl chloroformate to yield Benalaxyl . The reaction conditions typically involve the use of organic solvents such as acetone and n-hexane, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of Benalaxyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced chromatographic techniques to ensure the purity and yield of the final product . The production process is optimized to minimize waste and environmental impact.
化学反应分析
Types of Reactions: Benalaxyl undergoes various chemical reactions, including:
Oxidation: Benalaxyl can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert Benalaxyl to its corresponding amine derivatives.
Substitution: Benalaxyl can undergo nucleophilic substitution reactions, particularly at the phenyl and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and acetyl compounds.
相似化合物的比较
Benalaxyl-M: The more active R-enantiomer of Benalaxyl.
Metalaxyl: Another phenylamide fungicide with a similar mode of action.
Oxadixyl: A phenylamide fungicide used for similar applications.
Uniqueness: Benalaxyl is unique due to its high efficacy against a broad spectrum of Oomycetes and its systemic action, which allows it to protect the entire plant . Compared to its analogs, Benalaxyl has a favorable pharmacokinetic profile, making it more effective at lower application rates .
属性
IUPAC Name |
methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQIRJHIZUAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041619 | |
| Record name | Benalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71626-11-4 | |
| Record name | Benalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71626-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benalaxyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071626114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENALAXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18TH6NY90J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















